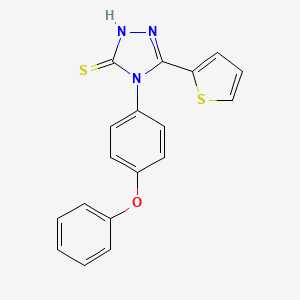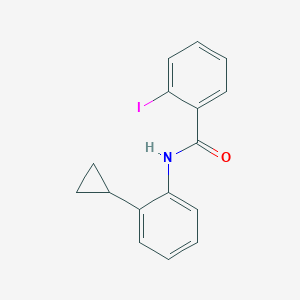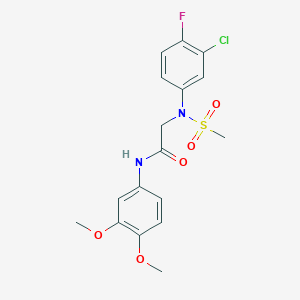![molecular formula C8H13N9S B3506169 N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3506169.png)
N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine
説明
Tetrazole and triazine-based compounds are known to be thermally stable, insensitive, and nitrogen-rich high energy density materials . They are often used in the synthesis of various nitro-azole derivatives, as these compounds have a more balanced oxygen content .
Synthesis Analysis
The synthesis of tetrazole derivatives has attracted much attention in medicinal chemistry. The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The molecular structure of these compounds is directed by the enthalpies of chemical systems. Therefore, considerable research efforts are focused on synthesizing molecules containing strained or caged structures and nitrogen-rich compounds with N-N and C-N bonds in their molecular backbone .Chemical Reactions Analysis
In the framework of synthesizing new energetic materials, nitration of similar compounds takes place only on the exocyclic (“bridging”) secondary amine groups .Physical And Chemical Properties Analysis
These compounds are known for their high heats of formation, better stability, and high nitrogen content . They are thermally stable up to 300°C and are not sensitive to impact and friction .科学的研究の応用
Role in Plant Biology
The compound, referred to as Receptor for Activated C Kinase1B (OsRACK1B), has been found to play a significant role in plant biology. It regulates multiple aspects of plants, including seed germination, growth, environmental stress responses, and flowering . It is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants .
Impact on Fertility in Rice
Studies have shown that OsRACK1B can impair fertility in rice through the NADPH-Dependent H2O2 Signaling Pathway . Overexpression of OsRACK1B in transgenic rice plants led to reduced pollen viability, defective anther dehiscence, and abnormal spikelet morphology, leading to partial spikelet sterility .
Role in Salinity-Induced Senescence
OsRACK1B has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This suggests that the compound could potentially be used to improve the resilience of crops to salinity stress .
High Energy Materials
The compound, specifically the 1,3,5-triazine derivative, has been identified as a potential high energy material . It has been suggested that these nitrogen-rich compounds could be used in the development of thermally stable, insensitive high energy density materials .
Fluorescent Sensor for Cu2+
The compound 6-Methyl-1,3,5-triazine-2,4-diamine has been used in the synthesis of a symmetric fluorescent sensor for Cu2+ . This suggests potential applications in the field of chemical sensing .
Role in Marine Scientific Research
While there is limited information available on the specific compound “SR-01000287617”, it’s worth noting that compounds and materials with unique properties often find applications in diverse fields such as marine scientific research .
作用機序
Target of Action
CBKinase1_010481, also known as N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine, primarily targets the TANK-binding kinase 1 (TBK1) . TBK1 is central to multiple biological processes that promote tumorigenesis including cell division, autophagy, innate immune response, and AKT-pro survival signaling . It is well studied and most known for its function in innate immunity .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, TBK1 facilitates cell division in lung cancer cells through its interaction with mitotic substrates PLK1, CEP170, and NUMA to promote microtubule stability and mitosis . TBK1 can also promote autophagy in pancreatic cancer cells to silence proinflammatory signals that elicit an immune response .
Biochemical Pathways
The compound affects several biochemical pathways. TBK1 plays a central role in driving inflammation and innate immunity . Upon receptor-mediated pathogen detection, TBK1 can mobilize the interferon response pathway or activate the NF-kB pathway in host cell defense . There is now a growing body of evidence implicating aberrant TBK1 activity in numerous cancer types .
Pharmacokinetics
It’s important to note that these properties significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of CBKinase1_010481’s action are primarily seen in its ability to modulate TBK1 activity. This modulation can lead to changes in cell division, autophagy, and immune response, which can have significant implications in the context of cancer .
将来の方向性
The future directions in the field of energetic materials research are focused on the synthesis of stable and better-performing compounds. An energetic material’s performance depends on good oxidizer or fuel balance, density, amount of generated gas or working fluid, burning rate, and heat of formation .
特性
IUPAC Name |
2-N,2-N-dimethyl-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N9S/c1-16(2)7-11-5(10-6(9)12-7)4-18-8-13-14-15-17(8)3/h4H2,1-3H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYKQGBCJZBGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=NC(=NC(=N2)N(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3506090.png)
![2-[(2-chlorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506094.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B3506103.png)

![1-({[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3506121.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3506129.png)
![{2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3506131.png)


![methyl 4-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3506153.png)
amino]benzamide](/img/structure/B3506156.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B3506160.png)
![methyl 2-{[N-(4-nitrobenzoyl)glycyl]amino}benzoate](/img/structure/B3506163.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B3506170.png)